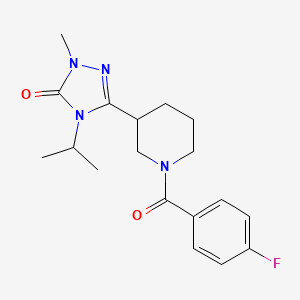![molecular formula C17H18F2N2O2S B11112580 1-(3-Fluorobenzyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112580.png)
1-(3-Fluorobenzyl)-4-[(2-fluorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of fluorine atoms on both the benzenesulfonyl and phenylmethyl groups, which can significantly influence its chemical properties and reactivity
Preparation Methods
The synthesis of 1-(2-fluorobenzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nucleophilic Substitution: The reaction of 2-fluorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine to form 1-(2-fluorobenzenesulfonyl)piperazine.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Fluorobenzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluorobenzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool in chemical biology to investigate the role of specific molecular interactions in biological systems.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets through hydrogen bonding and hydrophobic interactions. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular pathways involved .
Comparison with Similar Compounds
1-(2-Fluorobenzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chlorobenzenesulfonyl)-4-[(3-chlorophenyl)methyl]piperazine: Similar structure but with chlorine atoms instead of fluorine, which may result in different chemical reactivity and biological activity.
1-(2-Methylbenzenesulfonyl)-4-[(3-methylphenyl)methyl]piperazine: Contains methyl groups instead of fluorine, affecting its hydrophobicity and interaction with molecular targets.
1-(2-Nitrobenzenesulfonyl)-4-[(3-nitrophenyl)methyl]piperazine: The presence of nitro groups can significantly alter its electronic properties and reactivity.
The uniqueness of 1-(2-fluorobenzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine lies in the presence of fluorine atoms, which can enhance its stability, binding affinity, and overall biological activity compared to its analogs.
Properties
Molecular Formula |
C17H18F2N2O2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(2-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18F2N2O2S/c18-15-5-3-4-14(12-15)13-20-8-10-21(11-9-20)24(22,23)17-7-2-1-6-16(17)19/h1-7,12H,8-11,13H2 |
InChI Key |
JMOZPDOWIIZISP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


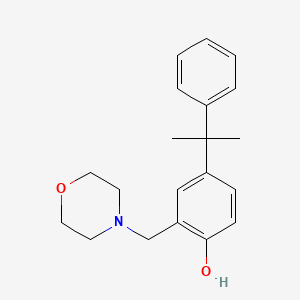

![5-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B11112515.png)
![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide](/img/structure/B11112534.png)
![N'-[(1E)-1-(5-Bromothiophen-2-YL)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11112539.png)
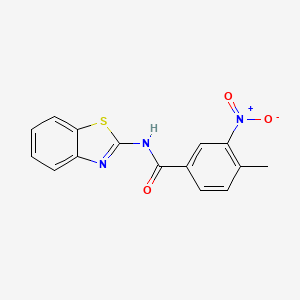
![(2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11112554.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11112555.png)
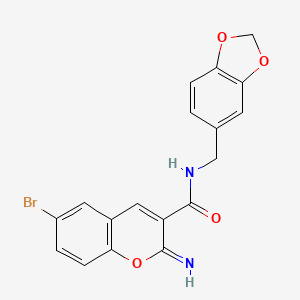
![n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B11112563.png)
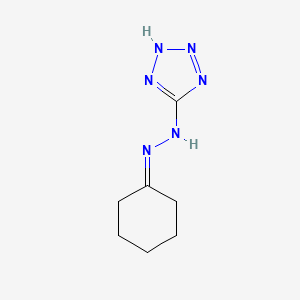
![[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-](/img/structure/B11112581.png)
![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11112584.png)
